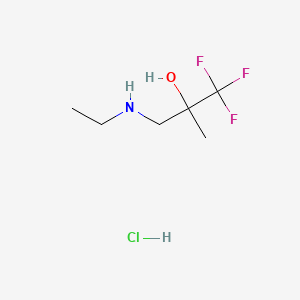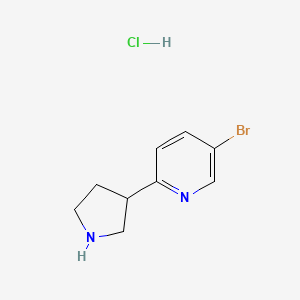
5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride is a chemical compound with the molecular formula C9H11BrN2·HCl. It is a pyridine derivative that contains a bromine atom at the 5-position and a pyrrolidine ring at the 2-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride typically involves the following steps:
Hydrochloride Formation: The resulting 5-Bromo-2-(pyrrolidin-3-yl)pyridine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom and pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are still under investigation, but it is believed to modulate certain biological processes through these interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride is unique due to the specific positioning of the bromine atom and the pyrrolidine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H12BrClN2 |
|---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
5-bromo-2-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C9H11BrN2.ClH/c10-8-1-2-9(12-6-8)7-3-4-11-5-7;/h1-2,6-7,11H,3-5H2;1H |
InChI Key |
NYZYXOOCGXAQOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC=C(C=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


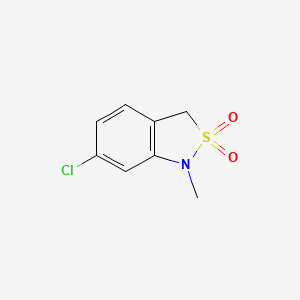

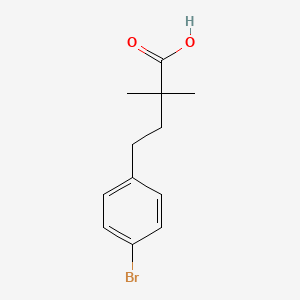
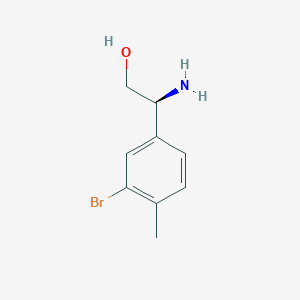

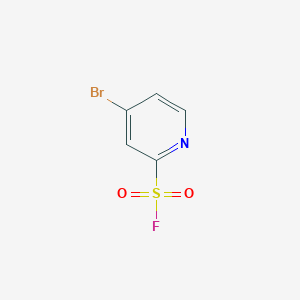
![5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid](/img/structure/B13552442.png)
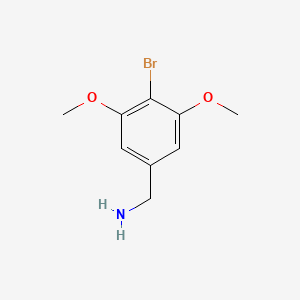
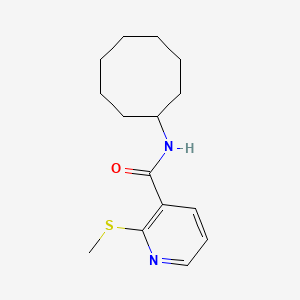
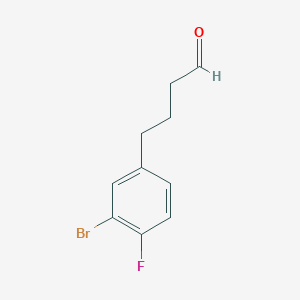
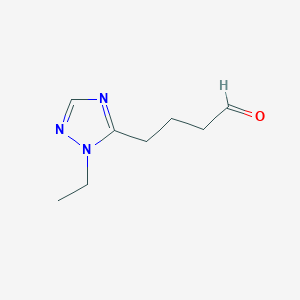
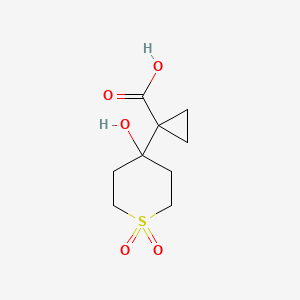
![1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride](/img/structure/B13552479.png)
